1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring
Mechanism of Action
Target of Action
It’s structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
It’s structurally similar to 3-fluoroamphetamine , which acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
It’s structurally similar to 3-fluoroamphetamine , which affects the dopamine and norepinephrine pathways . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .
Pharmacokinetics
3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties suggest that this compound may have similar ADME properties, impacting its bioavailability.
Result of Action
A structurally similar compound, 3-fluoroamphetamine, has been shown to act as a stimulant drug . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .
Action Environment
The stability and efficacy of structurally similar compounds like 3-fluoroamphetamine can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
. Based on its structure, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s fluorophenyl and propanoylpiperidinone groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one in animal models .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylamine with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid . This reaction yields the desired piperidinone compound through a series of condensation and cyclization steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and composites.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
3-Fluoroamphetamine: Both compounds contain a fluorophenyl group, but 3-fluoroamphetamine is primarily used as a stimulant, whereas this compound has broader applications.
1-(3-Fluorophenyl)piperazine: This compound is another fluorophenyl derivative but differs in its core structure and applications.
The uniqueness of this compound lies in its versatile chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-propanoylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGFTOXIOITPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.